molecular formula C11H7ClN4 B590119 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B590119
M. Wt: 230.65 g/mol
InChI Key: VYSURYHOHZGRLB-UHFFFAOYSA-N
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Description

OSM-S-599 is a compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of a broader class of molecules known for their unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of OSM-S-599 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Formation: The initial step involves the formation of the core structure of OSM-S-599 through a series of chemical reactions. This may include the use of reagents such as sodium hydride, dimethylformamide, and various organic solvents.

    Intermediate Steps: Subsequent steps involve the modification of the core structure to introduce specific functional groups. These steps may require the use of catalysts, temperature control, and specific reaction times.

    Final Synthesis: The final step involves the purification and isolation of OSM-S-599. This may include techniques such as chromatography and recrystallization to ensure the purity of the compound.

Industrial production methods for OSM-S-599 would likely involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

OSM-S-599 undergoes various types of chemical reactions, including:

    Oxidation: OSM-S-599 can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

    Reduction: Reduction reactions involving OSM-S-599 may use reagents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: OSM-S-599 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

OSM-S-599 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, OSM-S-599 is used as a reagent in various organic synthesis reactions. Its unique chemical properties make it valuable for creating complex molecules.

    Biology: In biological research, OSM-S-599 is studied for its potential effects on cellular processes. It may be used to investigate signaling pathways and molecular interactions.

    Medicine: OSM-S-599 has potential therapeutic applications, particularly in the treatment of diseases where it can target specific molecular pathways. Research is ongoing to explore its efficacy and safety in clinical settings.

    Industry: In industrial applications, OSM-S-599 may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of OSM-S-599 involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and context in which OSM-S-599 is used.

Comparison with Similar Compounds

OSM-S-599 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, OSM-S-599 may have unique properties that make it more suitable for certain applications, such as its specific binding affinity or stability under various conditions.

Properties

IUPAC Name

8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-11-15-14-10(16(11)7-6-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSURYHOHZGRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Title compound 471 (0.8 g, 5.53 mmol) and Trimethyl orthobenzoate (5 mL, 29.1 mmol) were combined and the reaction mixture was stirred at 120° C. for 3 h. The mixture was cooled to room temperature and the solid was filtered and washed with hexanes to afford title compound 472 (1.35 g, 100%) as a beige solid. MS (m/z): 231.1 (M+H)
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

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